BENZYLAMINE, alpha-(p-CHLOROPHENETHYL)-N,N-DIETHYL-

Description

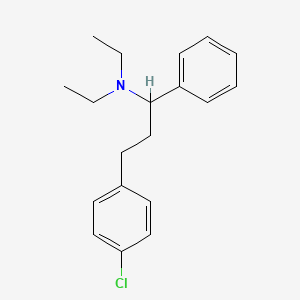

“BENZYLAMINE, alpha-(p-CHLOROPHENETHYL)-N,N-DIETHYL-” is a substituted benzylamine derivative characterized by a benzylamine core (C₆H₅CH₂NH₂) modified at the alpha position with a p-chlorophenethyl group (Cl-C₆H₄-CH₂CH₂-) and N,N-diethyl substitution on the amine nitrogen. The p-chlorophenethyl substituent introduces steric bulk and electron-withdrawing effects, while the N,N-diethyl groups enhance lipophilicity, influencing solubility and receptor interactions .

Properties

CAS No. |

100427-86-9 |

|---|---|

Molecular Formula |

C19H24ClN |

Molecular Weight |

301.9 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine |

InChI |

InChI=1S/C19H24ClN/c1-3-21(4-2)19(17-8-6-5-7-9-17)15-12-16-10-13-18(20)14-11-16/h5-11,13-14,19H,3-4,12,15H2,1-2H3 |

InChI Key |

GYYJLOMNSBFGLF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reduction of Benzonitrile Derivatives to Benzylamine Derivatives

- A common approach to benzylamine derivatives is the reduction of benzonitrile or substituted benzonitrile derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

- For fluorine-containing benzylamine derivatives, a two-step process is described:

- Reduction of benzonitrile derivative to benzylamine derivative.

- Conversion of the amino group to other functional groups if needed.

Though this patent focuses on fluorine-substituted derivatives, the methodology is relevant for preparing alpha-substituted benzylamines including p-chlorophenethyl analogs by starting from appropriately substituted nitriles.

Alkylation of Benzylamine Nitrogen with Ethyl Groups

- Alkylation of amines with alkyl halides (e.g., ethyl bromide or ethyl chloride) under controlled conditions is the standard method to introduce N,N-diethyl substitution.

- The reaction requires control of temperature and stoichiometry to avoid over-alkylation or side reactions.

- Sodium carbonate or other bases are often used to neutralize generated acid and drive the reaction forward.

Nucleophilic Substitution on Benzyl Halides

- Starting from benzyl chloride derivatives, nucleophilic substitution with secondary amines (e.g., diethylamine) can yield the desired benzylamine derivatives.

- The reaction is typically done in solvents like toluene or ethanol, with temperature control (70–100 °C) to optimize yield and suppress by-products.

Reductive Amination

- Reductive amination of the corresponding aldehyde or ketone with diethylamine in the presence of reducing agents (e.g., sodium cyanoborohydride) can also be used to prepare N,N-diethyl benzylamines.

- This method allows direct formation of the amine with the desired substitution pattern in one step.

Detailed Example Procedure (Hypothetical Based on Analogous Methods)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | p-Chlorophenylacetonitrile (starting material) | Starting nitrile bearing the p-chlorophenethyl group. |

| 2 | Lithium aluminum hydride (LiAlH4), ether solvent | Reduction of nitrile to primary amine (benzylamine derivative). |

| 3 | Diethylamine, benzyl chloride, sodium carbonate, toluene | Nucleophilic substitution or alkylation to introduce N,N-diethyl groups on the amine nitrogen. |

| 4 | Purification by distillation or crystallization | Isolation of pure benzylamine, alpha-(p-chlorophenethyl)-N,N-diethyl-. |

Reaction Parameters and Optimization

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitrile reduction (LiAlH4) | p-Chlorophenylacetonitrile | LiAlH4, ether solvents | High purity, well-established | Requires careful handling of LiAlH4 |

| Alkylation of benzylamine | Benzylamine + diethylamine | Benzyl chloride, Na2CO3 | Straightforward, scalable | Side reactions possible |

| Reductive amination | p-Chlorophenylacetaldehyde + diethylamine | NaBH3CN or other reductants | One-step, direct formation | Sensitive to reaction conditions |

Notes on Purity and Yield

- Use of sodium carbonate in alkylation suppresses by-products such as N,N-dibenzyl-N-(2-hydroxyethyl)amine.

- Reaction temperature control is critical to maintain high yield (>90%) and purity.

- Purification steps typically include extraction, drying, and distillation under reduced pressure.

Summary and Research Findings

- The preparation of benzylamine, alpha-(p-chlorophenethyl)-N,N-diethyl- primarily involves reduction of substituted nitriles followed by alkylation of the amine nitrogen.

- Industrially, the process is optimized for high yield and purity by controlling temperature, stoichiometry, and using appropriate bases.

- The methods are supported by extensive patent literature on related benzylamine derivatives.

- While direct literature on this exact compound is sparse, analogous procedures for fluorine- and methyl-substituted benzylamines provide a reliable framework.

- No hazardous solvents or reagents beyond standard reducing agents and alkyl halides are typically required, making the process amenable to scale-up.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any double bonds or nitro groups present.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Substitution: Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully saturated amines.

Scientific Research Applications

Biological Evaluation

The biological evaluation of benzylamine derivatives has revealed promising antifungal properties. For instance, studies indicate that certain derivatives exhibit significant activity against clinically relevant fungal strains such as Candida and Aspergillus species. The compound's structure allows it to interact effectively with fungal cell membranes, inhibiting growth and proliferation .

Table 1: Antifungal Activity of Benzylamine Derivatives

| Compound | Target Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 8 µg/mL |

| Compound B | Aspergillus niger | 4 µg/mL |

| Compound C | Candida krusei | 16 µg/mL |

Pharmacological Applications

Benzylamine derivatives have shown potential as dual antagonists for specific receptors, such as the A2A adenosine receptor. Research indicates that modifications to the benzylamine structure can enhance binding affinity and inhibitory activity against various targets involved in cancer progression .

Case Study: Prostate Cancer Therapeutics

A study focused on the design of selective aryl benzylamine-based inhibitors for prostate cancer demonstrated that structural modifications could significantly improve efficacy. Compounds were screened for their ability to inhibit cancer cell growth, revealing some candidates with IC50 values in the nanomolar range .

Cosmetic Formulations

In the cosmetic industry, benzylamine compounds are utilized for their properties as emulsifiers and stabilizers in formulations. Their ability to enhance skin hydration and improve product texture makes them valuable ingredients in topical applications .

Table 2: Cosmetic Applications of Benzylamine Derivatives

| Application | Function |

|---|---|

| Skin Care Products | Moisturizing agents |

| Hair Care Products | Conditioning agents |

| Makeup Products | Film-forming agents |

Future Directions and Research Opportunities

The ongoing research into benzylamine derivatives highlights their versatility and potential across various fields. Future studies may focus on:

- Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs.

- Exploring New Biological Activities : Investigating additional therapeutic applications beyond antifungal and anticancer properties.

- Formulation Innovations : Enhancing cosmetic formulations by integrating benzylamine derivatives with other active ingredients to improve efficacy.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors

Biological Activity

Benzylamine derivatives, particularly those with substituents such as p-chlorophenethyl, have garnered attention due to their potential biological activities. This compound, specifically Benzylamine, alpha-(p-chlorophenethyl)-N,N-diethyl- , is of interest for its pharmacological properties, including anticancer and antioxidant activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHClN

- Molecular Weight : 293.82 g/mol

This structure includes a benzylamine core with diethyl and p-chlorophenethyl substituents, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that benzylamine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to Benzylamine, alpha-(p-chlorophenethyl)-N,N-diethyl- were tested against various cancer cell lines, including U-937 and SK-MEL-1. The results indicated:

- IC Values : Ranged from 5.7 to 12.2 μM, showing potent inhibition of cancer cell growth.

- Mechanism of Action : Induction of apoptosis was observed in a time and concentration-dependent manner, suggesting that these compounds may target specific apoptotic pathways rather than general cytotoxic mechanisms like tubulin polymerization or CDK activity .

Antioxidant Activity

The antioxidant potential of benzylamine derivatives has also been explored. A study reported that certain analogs exhibited high radical scavenging activity:

- DPPH Scavenging Activity : One compound showed a percent inhibition of 93.75% at a concentration of 100 µg/mL, with an IC value of 7.12 ± 2.32 µg/mL, outperforming the standard antioxidant butylated hydroxyanisole (BHA) .

Case Study 1: Anticancer Efficacy in U-937 Cells

In a controlled experiment, the compound was applied to U-937 cells to assess its anticancer efficacy:

| Compound | IC (μM) | Apoptosis Induction | Selectivity |

|---|---|---|---|

| Benzylamine derivative | 5.7 - 12.2 | Yes (time-dependent) | High (IC > 100 μM on normal cells) |

This data illustrates its potential for selective targeting of cancer cells while sparing normal cells, indicating a favorable safety profile .

Case Study 2: Antioxidant Properties

In another study focusing on antioxidant activity:

| Compound | DPPH Inhibition (%) | IC (μg/mL) |

|---|---|---|

| Benzylamine derivative | 93.75 ± 0.47 | 7.12 ± 2.32 |

This demonstrates the compound's strong potential as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases .

Mechanistic Insights

The biological activity of benzylamine derivatives can be attributed to their structural features that facilitate interaction with biological targets:

- Apoptosis Induction : The presence of the p-chlorophenethyl group enhances binding affinity to apoptotic pathways.

- Antioxidant Mechanism : The electron-donating properties of the benzylamine structure contribute to radical scavenging capabilities.

Comparison with Similar Compounds

a) N,N-Diethylbenzylamine Derivatives

- N,N-Diethylaniline Hydrochloride (C₁₀H₁₅N·ClH): Shares the N,N-diethylamine moiety but lacks the benzylamine backbone, instead featuring an aniline (aromatic amine) structure. The absence of the benzyl group reduces steric hindrance, leading to higher reactivity in electrophilic substitutions compared to the bulkier “alpha-(p-CHLOROPHENETHYL)-” derivative.

- N-Benzyl-N,N-dimethylanilinium Chloride : A quaternary ammonium compound with a benzyl group and dimethyl substitution. The cationic charge enhances water solubility but limits membrane permeability compared to the neutral, lipophilic N,N-diethyl analogue .

b) Substituted Benzylamines

- Benzylamine (C₆H₅CH₂NH₂): The parent compound lacks substituents on the benzyl ring or amine nitrogen. It exhibits anorectic effects in mice via amine oxidase-mediated pathways, reducing food intake by ~40% at 10 mg/kg. However, its potency is lower than derivatives with electron-withdrawing groups (e.g., p-chloro) .

- alpha-(1-Naphthyl)benzylamine : Features a naphthyl group at the alpha position, increasing aromatic stacking interactions. This compound is prioritized in drug discovery for its ability to stabilize π-π interactions in enzyme active sites, unlike the p-chlorophenethyl variant, which favors hydrophobic binding .

Pharmacological and Functional Comparisons

Chemical Reactivity and Stability

- Electrophilic Substitution : The p-chlorophenethyl group in the target compound deactivates the benzyl ring, directing electrophilic attacks to meta positions. This contrasts with unsubstituted benzylamine, where the ring is more reactive toward ortho/para substitution .

- Amine Oxidation : N,N-Diethyl substitution reduces oxidation susceptibility compared to primary amines (e.g., benzylamine), which are rapidly metabolized by amine oxidases. This property may prolong the half-life of the target compound in biological systems .

Research Implications and Gaps

While structural analogues like benzylamine and N,N-diethylaniline have well-characterized profiles, the target compound’s specific pharmacological and toxicological data remain sparse. Priority research areas include:

Metabolic Pathways : Clarify the role of amine oxidases or cytochrome P450 enzymes in its metabolism.

Receptor Binding Studies : Screen for affinity toward serotonin or dopamine receptors, common targets for substituted benzylamines.

Synthetic Applications : Explore its utility as a precursor for chlorinated pharmaceuticals or agrochemicals.

Q & A

Q. What are the recommended synthetic pathways for preparing BENZYLAMINE, alpha-(p-CHLOROPHENETHYL)-N,N-DIETHYL-?

While direct synthetic routes for this compound are not explicitly detailed in the evidence, analogous benzylamine derivatives (e.g., N,N-BIS(2-CHLOROETHYL)BENZYLAMINE) suggest alkylation or nucleophilic substitution as plausible methods. For example, reacting benzylamine precursors with chloroethylating agents (e.g., 2-chloroethyl chloride) under basic conditions could introduce substituents. Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to minimize byproducts like decomposition-derived NOx and Cl− .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

Use a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation. The aromatic protons in the p-chlorophenethyl group would appear as a doublet in the 7.0–7.5 ppm range in ¹H NMR, while the N,N-diethyl groups would show characteristic triplet/multiplet patterns near 1.0–1.5 ppm (CH3) and 2.5–3.5 ppm (CH2). High-resolution MS (HRMS) can confirm the molecular ion peak (C₁₇H₂₁ClN₂, exact mass ~296.14 g/mol) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm, targeting the aromatic and chlorinated moieties) is recommended. Column selection (C18 or phenyl-modified stationary phases) should account for hydrophobicity. For trace analysis, coupling with tandem MS (LC-MS/MS) improves sensitivity and specificity, particularly in biological samples .

Advanced Research Questions

Q. How do toxicity profiles of this compound compare to structurally similar amines (e.g., N,N-BIS(2-CHLOROETHYL)BENZYLAMINE)?

Toxicity data for N,N-BIS(2-CHLOROETHYL)BENZYLAMINE indicate mutagenicity (2500 µmol/L in microbial assays) and acute toxicity (rat LD50: 10 mg/kg) . The p-chlorophenethyl substitution in the target compound may alter metabolic pathways, potentially increasing lipophilicity and bioaccumulation risks. Comparative studies using in vitro models (e.g., Ames test for mutagenicity, hepatocyte viability assays) are necessary to evaluate structure-activity relationships (SAR) .

Q. What experimental strategies address contradictions in reported toxicity data for chloroethylamine derivatives?

Discrepancies in toxicity values (e.g., LD50 variations across species) may arise from differences in metabolic enzymes (e.g., cytochrome P450 isoforms). To resolve these:

Q. What precautions are critical when handling this compound due to its decomposition products?

Thermal decomposition releases toxic Cl−, NOx, and HCl vapors . Mitigation strategies include:

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., neurotransmitter transporters)?

Molecular docking and molecular dynamics (MD) simulations can assess binding affinities to targets like monoamine transporters (e.g., dopamine, norepinephrine). Parameterize force fields using quantum mechanical (QM) data for the chlorophenyl and diethylamine moieties. Validate predictions with in vitro competitive uptake assays using radiolabeled substrates (e.g., [³H]-dopamine) .

Methodological Considerations

- Data Validation : Cross-reference toxicity and structural data with peer-reviewed databases (e.g., PubChem, ECHA) to address inconsistencies .

- Safety Protocols : Adhere to EPA Genetic Toxicology Program guidelines for mutagenicity testing .

- Open Challenges : The lack of analytical standards for this compound necessitates in-house synthesis and purity validation via NMR/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.